molecular formula C8H15NO B3018763 6-Ethoxy-3-azabicyclo[3.2.0]heptane CAS No. 2470437-21-7

6-Ethoxy-3-azabicyclo[3.2.0]heptane

Cat. No.: B3018763
CAS No.: 2470437-21-7
M. Wt: 141.214
InChI Key: HDNOYOCQZGQSNO-UHFFFAOYSA-N
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Description

6-Ethoxy-3-azabicyclo[3.2.0]heptane is a bicyclic heterocyclic compound characterized by a fused bicyclo[3.2.0]heptane scaffold containing one nitrogen atom (aza) at position 3 and an ethoxy (-OCH₂CH₃) substituent at position 5. This structure combines rigidity from the bicyclic framework with functional versatility from the ethoxy group, making it valuable in medicinal chemistry and drug design. Its synthesis typically involves cycloaddition or alkylation strategies, as seen in related azabicyclo compounds .

Properties

IUPAC Name

6-ethoxy-3-azabicyclo[3.2.0]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-2-10-8-3-6-4-9-5-7(6)8/h6-9H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDNOYOCQZGQSNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC2C1CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethoxy-3-azabicyclo[3.2.0]heptane typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing an ethoxy group and a nitrogen atom. The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to facilitate the formation of the bicyclic structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale .

Chemical Reactions Analysis

Types of Reactions

6-Ethoxy-3-azabicyclo[3.2.0]heptane can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

6-Ethoxy-3-azabicyclo[3.2.0]heptane has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-ethoxy-3-azabicyclo[3.2.0]heptane involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into binding sites of enzymes or receptors, potentially modulating their activity. The ethoxy group and nitrogen atom play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

The structural and functional uniqueness of 6-Ethoxy-3-azabicyclo[3.2.0]heptane is best understood by comparing it with analogous azabicyclo derivatives. Below is a detailed analysis:

Structural Comparison
Compound Name Core Structure Substituents Key Structural Differences
This compound bicyclo[3.2.0]heptane Ethoxy at C6 Reference compound
3-Oxa-6-azabicyclo[3.2.0]heptane bicyclo[3.2.0]heptane Oxygen at C3, no ethoxy Replaces nitrogen with oxygen at C3
6-Thia-3-azabicyclo[3.1.1]heptane bicyclo[3.1.1]heptane Sulfur at C6 Smaller bridge (3.1.1 vs. 3.2.0)
3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one bicyclo[3.1.1]heptane Benzyl at C3, ketone at C6 Larger substituent (benzyl), ketone group

Key Observations :

  • Bridge Size : The bicyclo[3.2.0] system in the target compound introduces greater ring strain compared to bicyclo[3.1.1] derivatives, influencing reactivity and conformational stability .
Physicochemical Properties
Property This compound 3-Oxa-6-azabicyclo[3.2.0]heptane 6-Thia-3-azabicyclo[3.1.1]heptane
Molecular Formula C₇H₁₃NO (estimated) C₅H₉NO C₅H₉NS
Molecular Weight (g/mol) ~127.18 99.13 115.2
Density (g/cm³) N/A 1.074 (predicted) N/A
Boiling Point (°C) N/A 154.4 (predicted) N/A
pKa ~10.5 (estimated) 10.59 (predicted) N/A

Analysis :

  • The ethoxy group increases molecular weight and lipophilicity compared to smaller substituents (e.g., oxa or thia analogs), which may enhance bioavailability .
  • The bicyclo[3.2.0] system likely reduces solubility in polar solvents due to increased rigidity compared to bicyclo[3.1.1] derivatives .
Pharmacological Relevance
  • This compound: Limited direct data, but structural analogs show promise. For example, 3-azabicyclo[3.2.0]heptane derivatives exhibit selective binding to D₂ and D₃ dopamine receptors, with enantiomers showing distinct affinities .
  • 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one : Acts as a building block for CNS drugs due to its rigid, lipophilic scaffold .
Patent and Classification Context
  • CPC subclass C07D 499/28 covers 4-thia-1-azabicyclo[3.2.0]heptane derivatives with modified carboxyl groups, highlighting the importance of substituent positioning in intellectual property .
  • The ethoxy group in the target compound may place it under C07D 499/881 if it meets criteria for double bonds and heteroatom substitution .

Biological Activity

Overview

6-Ethoxy-3-azabicyclo[3.2.0]heptane is a bicyclic compound with the molecular formula C8_8H15_{15}NO and a molecular weight of 141.21 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of neuropharmacology and organic synthesis.

Synthesis Methods:
The synthesis of this compound typically involves cyclization reactions of precursor compounds containing an ethoxy group and nitrogen. Common methods include:

  • Cyclization Reactions: Utilizing solvents and catalysts under controlled temperature and pressure to facilitate the formation of the bicyclic structure.
  • Oxidation and Reduction Reactions: The compound can undergo oxidation to form oxides or reduction to yield various derivatives, depending on the reagents used (e.g., potassium permanganate for oxidation, lithium aluminum hydride for reduction) .

Biological Activity

Mechanism of Action:
The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The bicyclic structure allows it to fit into binding sites, potentially modulating their activity. The ethoxy group and nitrogen atom are crucial for influencing binding affinity and specificity .

Pharmacological Properties:
Research indicates that compounds similar to this compound exhibit significant pharmacological properties, including:

  • Neuroleptic Activity: Potential use as neuroleptic agents, particularly atypical ones, which can affect dopamine and serotonin receptor subtypes .
  • Antimicrobial Effects: Investigated for antiprotozoal activity against Plasmodium falciparum (malaria) and Trypanosoma species (sleeping sickness) .

Case Studies

  • Neuropharmacology Study:
    A study evaluated the effects of this compound on motor activity in mice models. The results suggested that the compound could modulate motor activity significantly when administered prior to stress-inducing agents like methamphetamine, indicating potential as a therapeutic agent for CNS disorders .
  • Antiprotozoal Activity:
    In vitro studies demonstrated that derivatives of azabicyclo compounds exhibited antiplasmodial activity against resistant strains of Plasmodium falciparum, suggesting a promising avenue for developing new antimalarial drugs .

Research Findings

Study Focus Findings
Neuroleptic ActivityExhibits potential as an atypical neuroleptic with effects on dopamine receptors .
Antiprotozoal EffectsEffective against Plasmodium falciparum and Trypanosoma species .
Motor Activity ModulationAlters motor activity in response to stressors in animal models .

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